molecular formula C12H15NO4 · HCl B1163000 6-methoxy Methylone (hydrochloride)

6-methoxy Methylone (hydrochloride)

Cat. No. B1163000
M. Wt: 273.7
InChI Key: FZYKPBZRAQZNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylone is a β-ketone analog of 3,4-methylenedioxymethamphetamine (3,4-MDMA;  Item No. 13971) that has been detected in products marketed as bath salts, plant food, and tablets. 6-methoxy Methylone is an analog of methylone that bears a methoxy group at the 6 position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches

    The synthesis of various chemical compounds, including those structurally related to 6-Methoxy Methylone, has been an area of interest. For instance, Zhao and Kozikowski (1999) explored the synthesis of racemic isomers of 6β-hydroxy-2-(methoxycarbonyl)-3-(p-tolyl)tropane, using key intermediates like 6-Hydroxytropanone (Zhao & Kozikowski, 1999).

  • Chemical Formation and Reduction

    Studies on chemical formation and reduction have also been conducted. For example, Richey et al. (1975) detailed the synthesis of 6-Methoxy-2-benzoxazolinone, exploring simplified methods and their implications (Richey, Scism, Caskey, & BeMiller, 1975).

  • Comparative Chemical Analysis

    Comparative studies on similar chemical compounds have been conducted. For instance, Coleman et al. (2000) compared the metabolism of various herbicides, exploring complex metabolic pathways and their implications for chemical synthesis and degradation (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmacokinetics and Metabolism

  • Pharmacokinetic Profiles

    Elmore et al. (2017) investigated the pharmacokinetics and pharmacodynamic effects of Methylone and its metabolites in rats, providing insights into how such compounds are metabolized and their potential impacts on biological systems (Elmore et al., 2017).

  • Metabolism in Humans and Rats

    Kamata et al. (2006) focused on the urinary metabolites of Methylone in humans and rats, revealing major metabolic pathways and the relative abundance of various metabolites (Kamata et al., 2006).

  • Quantification in Plasma

    Ellefsen et al. (2015) developed methods for the quantification of Methylone and its metabolites in rat and human plasma, aiding in the understanding of pharmacokinetics (Ellefsen et al., 2015).

Chemical Structure Analysis

  • Crystal Structure Analysis

    Minaeva et al. (2023) performed Hirshfeld surfaces analysis of crystalline methylone hydrochloride, exploring intermolecular interactions and their impact on the infrared spectrum (Minaeva et al., 2023).

  • Tautomeric Forms in DNA Structure

    Miles (1961) explored the tautomeric forms in polynucleotide helixes, which could provide foundational knowledge relevant to understanding the interactions of compounds like 6-Methoxy Methylone with DNA (Miles, 1961).

properties

Product Name

6-methoxy Methylone (hydrochloride)

Molecular Formula

C12H15NO4 · HCl

Molecular Weight

273.7

InChI

InChI=1S/C12H15NO4.ClH/c1-7(13-2)12(14)8-4-10-11(17-6-16-10)5-9(8)15-3;/h4-5,7,13H,6H2,1-3H3;1H

InChI Key

FZYKPBZRAQZNSO-UHFFFAOYSA-N

SMILES

O=C(C(NC)C)C1=CC(OCO2)=C2C=C1OC.Cl

synonyms

1-(6-methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy Methylone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
6-methoxy Methylone (hydrochloride)
Reactant of Route 3
Reactant of Route 3
6-methoxy Methylone (hydrochloride)
Reactant of Route 4
6-methoxy Methylone (hydrochloride)
Reactant of Route 5
6-methoxy Methylone (hydrochloride)
Reactant of Route 6
Reactant of Route 6
6-methoxy Methylone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.